Prop-2-yn-1-yl phosphorodichloridate

Description

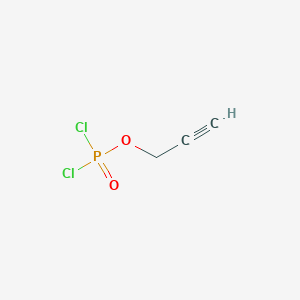

Prop-2-yn-1-yl phosphorodichloridate (CAS: Not explicitly provided in evidence) is an organophosphorus compound characterized by a propargyl (prop-2-yn-1-yl) group bonded to a phosphorodichloridate moiety (POCl₂). Its molecular formula is C₃H₃Cl₂O₂P, featuring a triple bond in the propargyl substituent, which imparts unique reactivity compared to alkyl or aryl analogs.

Properties

CAS No. |

53799-86-3 |

|---|---|

Molecular Formula |

C3H3Cl2O2P |

Molecular Weight |

172.93 g/mol |

IUPAC Name |

3-dichlorophosphoryloxyprop-1-yne |

InChI |

InChI=1S/C3H3Cl2O2P/c1-2-3-7-8(4,5)6/h1H,3H2 |

InChI Key |

XHEYZHCJHWNLAA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOP(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl phosphorodichloridate can be synthesized through various methods. One common approach involves the reaction of prop-2-yn-1-ol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In industrial settings, the production of prop-2-yn-1-yl phosphorodichloridate often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl phosphorodichloridate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphates.

Reduction: Reduction reactions can convert it into phosphites.

Substitution: It readily participates in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with prop-2-yn-1-yl phosphorodichloridate include bases (e.g., pyridine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving prop-2-yn-1-yl phosphorodichloridate depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphates, while substitution reactions can produce a variety of organophosphorus compounds.

Scientific Research Applications

Prop-2-yn-1-yl phosphorodichloridate has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: It is employed in the modification of biomolecules, such as the phosphorylation of proteins and nucleic acids.

Medicine: Research studies have explored its potential in drug development, particularly in the synthesis of phosphonate-based drugs.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl phosphorodichloridate involves its ability to act as a phosphorylating agent. It reacts with nucleophiles, such as hydroxyl and amino groups, to form phosphoester and phosphoamide bonds. This reactivity is attributed to the electrophilic nature of the phosphorus atom, which facilitates the attack by nucleophiles.

Comparison with Similar Compounds

Hazards :

- Likely corrosive, akin to phenyl phosphorodichloridate (UN 3265), which is classified as an acidic, organic corrosive liquid.

- Toxicological data specific to this compound are unavailable, but precautions similar to those for (Prop-2-yn-1-ylsulfanyl)carbonitrile (e.g., avoiding inhalation and contact) are advised.

Structural Analogs

| Compound Name | Molecular Formula | Key Substituent | Functional Group |

|---|---|---|---|

| Prop-2-yn-1-yl phosphorodichloridate | C₃H₃Cl₂O₂P | Propargyl | Phosphorodichloridate (POCl₂) |

| Phenyl phosphorodichloridate | C₆H₅Cl₂O₂P | Phenyl | Phosphorodichloridate (POCl₂) |

| 1-Methylprop-2-yn-1-yl methylphosphonofluoridoate | C₅H₈FO₂P | Propargyl + Methyl | Phosphonofluoridate (PFO₂CH₃) |

| (Prop-2-yn-1-ylsulfanyl)carbonitrile | C₄H₃NS | Propargyl + Sulfanyl | Carbonitrile (CN) |

Physical Properties

Key Observations :

- Boiling Points : Aryl phosphorodichloridates (e.g., phenyl derivatives) exhibit higher boiling points (~250–300°C) due to aromatic stacking, whereas propargyl analogs may have lower values owing to reduced molecular weight and polarity.

- Reactivity : The propargyl group in Prop-2-yn-1-yl phosphorodichloridate enables alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike phenyl or alkyl variants.

- Hydrolysis: Phosphorodichloridates generally hydrolyze to phosphoric acid derivatives, but fluoridated analogs (e.g., phosphonofluoridates) resist hydrolysis due to stronger P–F bonds.

Hazard Profiles

Notes:

- The propargyl group may enhance toxicity via metabolic activation to reactive intermediates, though empirical data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.